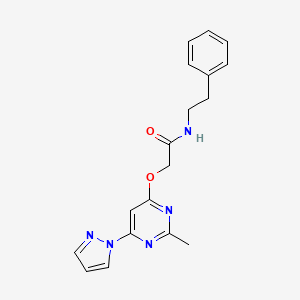

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide

Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide is a pyrimidine-based compound featuring a pyrazole substituent at the 6-position of the pyrimidine ring, an acetamide linker, and a phenethyl group.

Properties

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-14-21-16(23-11-5-9-20-23)12-18(22-14)25-13-17(24)19-10-8-15-6-3-2-4-7-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAISPQRPKWNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCCC2=CC=CC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a nucleophilic aromatic substitution reaction, where the pyrazole acts as a nucleophile attacking the pyrimidine ring.

Formation of the Acetamide Group: The final step involves the acylation of the coupled product with phenethylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving pyrazole and pyrimidine derivatives. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, the compound has potential as a drug candidate due to its structural similarity to known bioactive molecules. It could be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with pyrimidine derivatives reported in recent antifungal studies (Table 1). Key differences lie in substituents on the pyrimidine ring and the nature of the amide side chain.

Key Findings from Analogues

Impact of Pyrimidine Substituents on Antifungal Activity The trifluoromethyl group in compound 5o (EC₅₀ = 10.5 μg/ml against Phomopsis sp.) enhances antifungal potency compared to Pyrimethanil (EC₅₀ = 32.1 μg/ml), likely due to increased lipophilicity and enzyme binding .

Role of the Amide Linker

- Compound 4j features an N-phenylacetamide group and demonstrates stability in spectroscopic analyses (¹H/¹³C NMR, FT-IR) but lacks reported biological data .

- The phenethyl group in the target compound could enhance membrane permeability compared to phenyl or substituted phenyl groups in analogues .

Synthetic Feasibility

- Synthesis routes for similar compounds (e.g., 5o ) involve nucleophilic substitution and amide coupling, suggesting that the target compound could be synthesized using analogous methods .

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings related to the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a pyrimidine ring with a pyrazole moiety, which is known to influence its biological properties. The IUPAC name is N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-phenylethyl)acetamide . Its molecular formula is , and it has a molecular weight of approximately 394.4 g/mol.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, particularly those associated with cancer progression. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory effects against RET kinases, which are implicated in several cancers, including thyroid cancer.

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects by modulating endoplasmic reticulum stress and apoptosis pathways, potentially through interactions with proteins like ATF4 and NF-kB.

- Anti-inflammatory Activity : The presence of specific functional groups in the compound may contribute to anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

In Vitro Studies

Several studies have investigated the biological activity of similar compounds derived from the pyrazolo-pyrimidine scaffold:

| Study | Findings | Reference |

|---|---|---|

| Study on RET Kinase Inhibition | Demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives inhibited RET kinase activity in vitro, suggesting potential for cancer therapy. | |

| Neuroprotective Effects | Reported that derivatives exhibited protective effects against neurodegenerative models by reducing apoptosis markers. | |

| Anti-inflammatory Activity | Found that related compounds reduced levels of inflammatory cytokines in cell cultures. |

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of similar compounds in models of Alzheimer's disease, showing significant reductions in neuroinflammation and apoptosis markers.

- Cancer Therapeutics : In preclinical trials, derivatives targeting RET kinases showed promise in reducing tumor growth in xenograft models of thyroid cancer.

Q & A

Q. What are the key synthetic pathways for 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and functional group modifications. For example:

- Step 1 : Formation of the pyrimidine core via cyclization reactions using reagents like urea or thiourea under acidic or basic conditions.

- Step 2 : Introduction of the pyrazole moiety via Suzuki coupling or nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ and optimized temperatures (80–120°C) .

- Step 3 : Acetamide linkage formation through condensation of intermediates with phenethylamine derivatives, using coupling agents such as EDC/HOBt .

Q. Key optimization parameters :

| Parameter | Impact | Example |

|---|---|---|

| Solvent polarity | Affects reaction rate and byproduct formation | DMF for polar intermediates, DCM for non-polar steps |

| Catalyst loading | Balances cost and efficiency | 5 mol% Pd for coupling reactions |

| Temperature | Controls selectivity | 60°C for pyrazole substitution to avoid decomposition |

Q. How is the structural identity of this compound confirmed post-synthesis?

Advanced spectroscopic and chromatographic techniques are employed:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and connectivity (e.g., pyrazole protons at δ 7.8–8.2 ppm, pyrimidine carbons at δ 160–170 ppm) .

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]⁺ peak at m/z 393.2) .

- X-ray crystallography : Resolves crystal packing and stereochemistry for ambiguous cases .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on target-agnostic assays:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., A549, HL-60) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Substituent analysis : Compare analogs (e.g., nitro vs. methoxy groups) to isolate activity drivers (Table 1) .

- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends .

Table 1 : Impact of substituents on bioactivity (example analogs)

| Substituent | Position | Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| 4-Nitrophenyl | Pyrimidine | 0.12 (A549) | |

| 2-Methoxyphenyl | Pyrazole | 1.8 (HL-60) | |

| Thiophen-2-yl | Pyrimidine | Inactive |

Q. What experimental designs are optimal for target identification and mechanism-of-action studies?

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genetic vulnerabilities .

- Molecular dynamics simulations : Predict binding modes to kinases or GPCRs (e.g., 20 ns simulations with AMBER) .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

- Scaffold diversification : Synthesize derivatives with varied heterocycles (e.g., pyridazinone, thienopyrimidine) .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyrimidine oxygen) .

- Free-energy perturbation (FEP) : Compute ΔΔG for substituent changes to prioritize synthesis .

Q. What methodologies assess environmental impact and degradation pathways?

- Environmental fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water .

- LC-QTOF-MS : Identify transformation products (e.g., hydroxylated or cleaved metabolites) .

- Ecotoxicity assays : Daphnia magna or algae growth inhibition tests at 0.1–10 mg/L concentrations .

Q. How should researchers address solubility and bioavailability challenges?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.